N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
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Scientific Research Applications
Organic Optoelectronics
Research on benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, which share structural features with the queried compound, highlights their application in organic optoelectronics. Synthetic pathways, computational studies, and the biradical nature of BBT-based materials are discussed, pointing to future directions for these materials in electronic devices and luminescent elements (Tam & Wu, 2015).
Heterocyclic Chemistry and Biological Activity
The chemistry and properties of heterocyclic compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which are structurally related to the compound , have been extensively reviewed. These studies summarize the preparation, properties, and complex compounds of such ligands, emphasizing their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This body of work suggests areas of potential interest for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).
Synthetic Chemistry
In the realm of synthetic chemistry, arylmethylidene derivatives of 3H-furan-2-ones, including compounds related to the query, have been synthesized through reactions with C-, N-, and other nucleophiles. These reactions yield a diverse array of compounds, such as amides, pyrrolones, and thiadiazoles, demonstrating the versatility of these chemical reactions in producing a wide range of heterocyclic compounds (Kamneva, Anis’kova, & Egorova, 2018).
Mechanism of Action
Target of Action
The compound, also known as N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide, is a complex organic molecule. Similar compounds have been used in the development of organic dyes for solar cells and as potential fungicides .
Mode of Action
It’s worth noting that similar compounds have been used in dye-sensitized solar cells, where they interact with other components to absorb light and generate electricity . In the context of fungicides, these compounds may interact with specific enzymes or proteins in fungi to inhibit their growth .
Biochemical Pathways
In the context of dye-sensitized solar cells, these compounds are part of the light absorption and electron transfer processes . As potential fungicides, they may affect pathways related to fungal growth and reproduction .
Pharmacokinetics
Similar compounds used in solar cells are designed to remain stable and functional in the cell environment . As potential fungicides, these compounds would need to be absorbed by the fungi and distributed to the site of action .
Result of Action
In the context of dye-sensitized solar cells, these compounds contribute to the generation of electricity . As potential fungicides, they may inhibit the growth of fungi .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, in the context of solar cells, the efficiency of these compounds can be affected by light intensity and temperature . As potential fungicides, their efficacy can be influenced by factors such as pH, temperature, and the presence of other organisms .
properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-11(9-19-6-2-1-3-14(19)21)8-16-15(22)10-4-5-12-13(7-10)18-23-17-12/h1-7,11,20H,8-9H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWYDQXSONVBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC3=NSN=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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